4-Ethylaminoglutethimide
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Overview
Description
4-Ethylaminoglutethimide (EAG) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAG is a derivative of the drug aminoglutethimide, which was initially developed for the treatment of breast cancer. However, EAG has been found to have a broader range of applications, including in the treatment of various hormonal disorders, as well as in research studies investigating the mechanisms of hormone regulation.
Mechanism Of Action
The mechanism of action of 4-Ethylaminoglutethimide involves the inhibition of enzymes involved in the synthesis of steroid hormones. Specifically, 4-Ethylaminoglutethimide inhibits the activity of the enzyme cytochrome P450, which is responsible for the conversion of cholesterol into steroid hormones. By blocking this enzyme, 4-Ethylaminoglutethimide effectively reduces the production of steroid hormones in the body.
Biochemical And Physiological Effects
4-Ethylaminoglutethimide has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit steroid hormone synthesis, 4-Ethylaminoglutethimide has been shown to have anti-inflammatory properties. The compound has also been found to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethylaminoglutethimide in lab experiments is its specificity for inhibiting steroid hormone synthesis. This makes it a useful tool for investigating the role of steroid hormones in various physiological processes. However, 4-Ethylaminoglutethimide has some limitations, including its potential toxicity and the fact that it may not be effective in blocking the production of all steroid hormones.
Future Directions
There are several potential future directions for research involving 4-Ethylaminoglutethimide. One area of interest is the use of 4-Ethylaminoglutethimide as a potential treatment for hormonal disorders, such as Cushing's syndrome. Additionally, 4-Ethylaminoglutethimide may have applications in the treatment of neurodegenerative diseases, such as Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 4-Ethylaminoglutethimide and its potential uses in various areas of scientific research.
In conclusion, 4-Ethylaminoglutethimide is a chemical compound that has significant potential in scientific research. Its ability to inhibit steroid hormone synthesis makes it a useful tool for investigating the role of hormones in various physiological processes. While there are some limitations to its use, 4-Ethylaminoglutethimide has several potential therapeutic applications and is an area of ongoing research.
Synthesis Methods
The synthesis of 4-Ethylaminoglutethimide involves the reaction of aminoglutethimide with ethylamine. The reaction results in the formation of a compound with a molecular weight of 215.3 g/mol. The synthesis of 4-Ethylaminoglutethimide has been well-established in the literature, with several methods reported for its preparation.
Scientific Research Applications
4-Ethylaminoglutethimide has been extensively used in scientific research for its ability to inhibit the synthesis of steroid hormones. The compound has been found to be particularly effective in blocking the production of cortisol, a hormone that plays a crucial role in the body's stress response. 4-Ethylaminoglutethimide has also been used in studies investigating the regulation of other hormones, including testosterone and estrogen.
properties
CAS RN |
110977-59-8 |
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Product Name |
4-Ethylaminoglutethimide |
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(3R,4R)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15-/m1/s1 |
InChI Key |
AFTKZTHQONPZCK-MEBBXXQBSA-N |
Isomeric SMILES |
CC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Other CAS RN |
110977-59-8 |
synonyms |
4-ethyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-ethylaminoglutethimide |
Origin of Product |
United States |
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